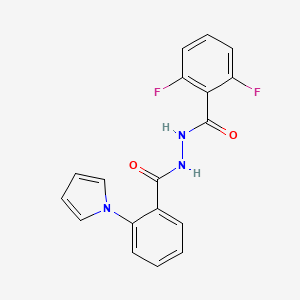

N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Descripción

N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic carbohydrazide derivative characterized by a central benzene ring substituted with a 1H-pyrrol-1-yl group at the ortho position and a hydrazide moiety at the para position. The hydrazide nitrogen is further acylated with a 2,6-difluorobenzoyl group. This structural arrangement combines aromatic fluorine substitution, a heterocyclic pyrrole ring, and a hydrazide backbone, which may confer unique physicochemical and biological properties.

Propiedades

IUPAC Name |

2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c19-13-7-5-8-14(20)16(13)18(25)22-21-17(24)12-6-1-2-9-15(12)23-10-3-4-11-23/h1-11H,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKATTHEVKJQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327269 | |

| Record name | 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478062-96-3 | |

| Record name | 2,6-difluoro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced through an acylation reaction using 2,6-difluorobenzoyl chloride and a suitable base such as triethylamine.

Formation of the Benzenecarbohydrazide Backbone: This involves the reaction of hydrazine hydrate with a benzoic acid derivative to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The difluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various industrial applications.

Mecanismo De Acción

The mechanism of action of N’-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluorobenzoyl group could enhance binding affinity through interactions with hydrophobic pockets, while the pyrrole moiety might participate in hydrogen bonding or π-π interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Core Modifications

Compound 1 : O1-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)benzene-1-carbohydroximamide (from )

- Structural Differences : Unlike the target compound, this analog features a hydroximamide group (C=NH-OH) instead of a carbohydrazide. Additionally, the 1H-pyrrol-1-yl group is at the meta position (C3) rather than the ortho position (C2).

Compound 2 : N'1,N'3-di(2,4-dichlorobenzoyl)-5-(tert-butyl)benzene-1,3-dicarbohydrazide (from )

- Structural Differences : This compound is a dicarbohydrazide with dual 2,4-dichlorobenzoyl groups and a bulky tert-butyl substituent.

Functional Group Analogues

Lufenuron (from ): RS 1-(2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy phenyl)-3-(2,6-difluorobenzoyl) urea

- Structural Differences : While sharing the 2,6-difluorobenzoyl group, lufenuron has a urea core instead of a carbohydrazide and additional halogenated substituents.

- Implications : The urea moiety and hexafluoropropoxy group contribute to lufenuron’s insecticidal activity by inhibiting chitin synthesis. This highlights the importance of the 2,6-difluorobenzoyl group in enhancing target affinity, even when the core structure differs .

Fluorine Substitution Patterns

Compound 3 : 3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (from )

- Structural Differences : The 2,4-difluorobenzoyl group contrasts with the 2,6-difluoro substitution in the target compound.

- Implications : The position of fluorine atoms on the benzoyl ring influences electronic properties (e.g., electron-withdrawing effects) and steric interactions. A 2,6-difluoro configuration may enhance metabolic stability compared to 2,4-substitution, as seen in other fluorinated pharmaceuticals .

Research Implications and Limitations

Actividad Biológica

N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 343.31 g/mol. Its structure features a difluorobenzoyl moiety attached to a pyrrole ring and a benzenecarbohydrazide group, which is critical for its biological activity.

Research indicates that N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide exhibits antitumor and antimicrobial properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

- Antimicrobial Activity : It demonstrates effectiveness against several bacterial strains by disrupting bacterial cell wall synthesis and function.

Biological Activity Data

The following table summarizes key biological activities reported for N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide:

| Activity | Target/Organism | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antitumor | Various cancer cell lines | 10 µM | |

| Antimicrobial | E. coli | 15 µg/mL | |

| Antifungal | Candida albicans | 20 µg/mL |

Case Studies

-

Antitumor Efficacy in Breast Cancer Models

- A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 5 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.

-

Antimicrobial Testing

- In vitro assays against common pathogens such as Staphylococcus aureus and E. coli demonstrated that the compound exhibits bactericidal effects at concentrations lower than those required for many conventional antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies.

-

Synergistic Effects with Existing Drugs

- Research has shown that when combined with standard chemotherapy agents, N'-(2,6-difluorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide enhances the efficacy of these treatments in resistant cancer cell lines, indicating its potential as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.